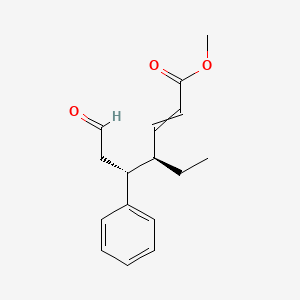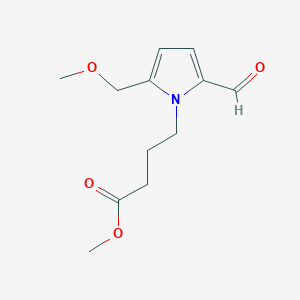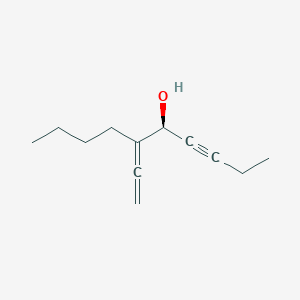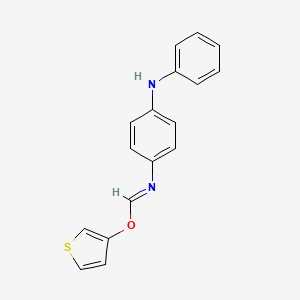![molecular formula C9H7BrN2 B14223421 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-](/img/structure/B14223421.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- is a heterocyclic compound that features a fused pyrrole and pyridine ring system. The presence of a bromine atom at the 5-position and an ethenyl group at the 1-position makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to interact with different molecular targets, making it a valuable compound in scientific research.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- typically involves multi-step synthetic routesThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Coupling Reactions: The compound can participate in Suzuki or Sonogashira coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide (NaOH), and oxidizing agents such as hydrogen peroxide (H2O2). Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it useful in biochemical studies.
Industry: It is used in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By binding to the active site of FGFR, the compound prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- include other pyrrolo[2,3-b]pyridine derivatives such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the ethenyl group but shares similar chemical properties.
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-6-chloro-: Contains additional halogen atoms, which may alter its reactivity and biological activity.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H7BrN2 |
|---|---|
Poids moléculaire |
223.07 g/mol |
Nom IUPAC |
5-bromo-1-ethenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H7BrN2/c1-2-12-4-3-7-5-8(10)6-11-9(7)12/h2-6H,1H2 |
Clé InChI |
YEHPXLFFUNXQAT-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=CC2=CC(=CN=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)


![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)

![2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane](/img/structure/B14223418.png)
